molecular formula C15H13N3O3S2 B11406807 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406807
M. Wt: 347.4 g/mol
InChI Key: WYDLFKSWLPBZHQ-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiadiazole ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chromene moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
  • 5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both a thiadiazole ring and a chromene moiety. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it a valuable target for research and development .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20)

InChI Key

WYDLFKSWLPBZHQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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